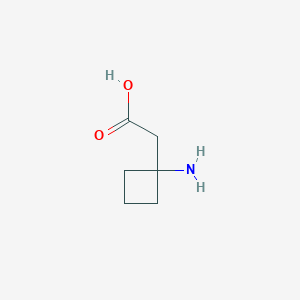
2-(1-Aminocyclobutyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Aminocyclobutyl)acetic acid is a chemical compound with the molecular formula C6H11NO2 It is a derivative of cyclobutane, featuring an amino group attached to the first carbon of the cyclobutane ring and an acetic acid moiety
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from cyclobutane
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups to the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxalic acid derivatives, ketones, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated compounds, esters, and amides.
科学研究应用
2-(1-Aminocyclobutyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.
Industry: It is used in the production of various chemical products, including polymers and pharmaceuticals.
作用机制
The mechanism by which 2-(1-Aminocyclobutyl)acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
2-(1-Aminocyclobutyl)acetonitrile
2-(1-Aminocyclobutyl)acetamide
Cyclobutane-1-carboxylic acid
生物活性
2-(1-Aminocyclobutyl)acetic acid (ACBA) is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article delves into the biological activity of ACBA, summarizing key findings from various studies, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
ACBA is synthesized through various chemical pathways that involve cyclization and functional group modifications. The compound's structure features a cyclobutane ring, which contributes to its unique biological properties. The synthesis typically involves the use of amino acids and cyclic precursors, leading to derivatives that can enhance its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of ACBA derivatives. For instance, a series of pyrimidine derivatives incorporating ACBA were synthesized and tested for cytotoxicity against human leukemia cell lines K562 and CEM. The results indicated that certain derivatives exhibited significant antitumor activity with IC50 values as low as 14.0 μM against the K562 cell line .
Table 1: Antitumor Activity of ACBA Derivatives
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2e | 14.0 | K562 |
| 3f | 15.0 | K562 |
The mechanism of action appears to involve inducing apoptosis in cancer cells, as evidenced by cell cycle analysis showing accumulation in subG1 phase at higher concentrations .
Study on Cytotoxicity
A notable study synthesized several derivatives of ACBA and evaluated their cytotoxic effects on human cancer cell lines. The findings revealed that modifications in the chemical structure significantly impacted the compounds' efficacy, suggesting a strong structure-activity relationship (SAR). This study emphasized the importance of substituent groups in enhancing antitumor activity .
Another investigation focused on understanding the mechanism by which ACBA induces apoptosis in cancer cells. Flow cytometry was utilized to analyze cell cycle progression after treatment with ACBA derivatives. Results indicated that higher concentrations led to significant cell cycle arrest and subsequent apoptosis, highlighting ACBA's potential as a chemotherapeutic agent .
属性
IUPAC Name |
2-(1-aminocyclobutyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-6(2-1-3-6)4-5(8)9/h1-4,7H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXADOWWKULAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














